![molecular formula C13H15N3O B2900652 6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448035-13-9](/img/structure/B2900652.png)
6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a cyclohexene ring fused with a pyrrolopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with cyclohex-3-en-1-one and react it with appropriate pyrrolopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-yl alcohols or amines. Substitution reactions can lead to a wide range of functionalized compounds with diverse properties.
Aplicaciones Científicas De Investigación
Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can be compared with other similar compounds, such as:
Cyclohex-3-en-1-one: A simpler compound with a similar cyclohexene ring structure.
Pyrrolo[3,4-d]pyrimidine derivatives: Compounds with similar pyrrolopyrimidine moieties but different substituents.
Methanone derivatives: Compounds with similar methanone functional groups but different ring structures.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(10-4-2-1-3-5-10)16-7-11-6-14-9-15-12(11)8-16/h1-2,6,9-10H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYBEIELAXOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)
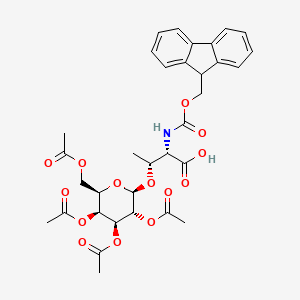
![2-chloro-1-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}propan-1-one](/img/structure/B2900575.png)
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)
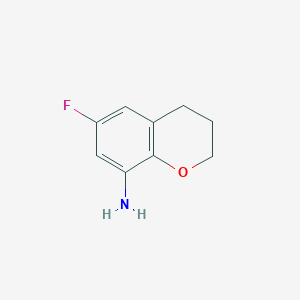
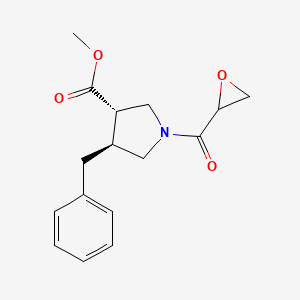
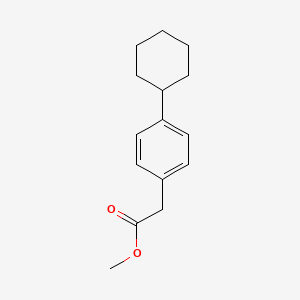

![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2900582.png)
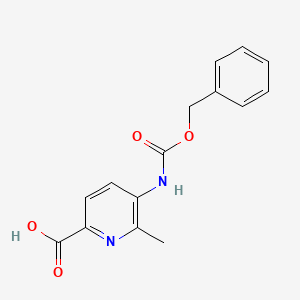
![3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2900587.png)
![tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2900588.png)
![1-[(Cinnamoyloxy)imino]cyclododecane](/img/structure/B2900590.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2900592.png)
